![molecular formula C5H7N3 B1313419 4-环丙基-4H-[1,2,4]三唑 CAS No. 36175-35-6](/img/structure/B1313419.png)

4-环丙基-4H-[1,2,4]三唑

描述

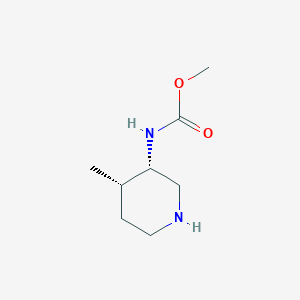

4-Cyclopropyl-4H-[1,2,4]triazole is a derivative of 1,2,4-triazole, which is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers . The 1,2,4-triazole is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One approach involves triflic anhydride activation followed by microwave-induced cyclodehydration for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their high luminescent properties and a large quantum yield of emitted photons . They also have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .科学研究应用

药物开发和生物活性中的三唑类化合物

4-环丙基-4H-[1,2,4]三唑是三唑类化合物的一部分,由于其多样的生物活性,在新药物开发中具有重要意义。这些化合物已被广泛研究,因其抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒等性质,被认为有潜力用于治疗各种疾病。它们也被研究用于对抗几种被忽视的疾病 (Ferreira et al., 2013)。

腐蚀抑制

研究探讨了4H-三唑衍生物,包括4-环丙基-4H-[1,2,4]三唑,作为金属如低碳钢在酸性环境中的腐蚀抑制剂。这些研究表明,在保护金属免受腐蚀方面具有显著的功效,其有效性取决于抑制剂分子中的特定取代基 (Bentiss et al., 2007)。

结构和光谱研究

利用X射线衍射、核磁共振和红外光谱等技术分析了类似4-环丙基-4H-[1,2,4]三唑的化合物的结构特征。这些研究为了解其反应性和在各个领域中的潜在应用提供了宝贵的见解 (Şahin et al., 2014)。

抗氧化和抗微生物活性

研究重点放在合成4-环丙基-4H-[1,2,4]三唑的新衍生物上,评估其抗氧化和抗微生物活性。这些研究表明,某些衍生物对细菌如枯草杆菌具有显著的抗微生物活性,并具有抗氧化性能 (Yildirim, 2020)。

农业和工业应用

4-环丙基-4H-[1,2,4]三唑衍生物也被探索其在农业和工业中的潜力。它们可用作杀菌剂、植物生长调节剂和腐蚀抑制剂,展示了这些化合物在各个领域中的多功能性 (Khilkovets et al., 2022)。

抗真菌活性

研究已经检验了4-环丙基-4H-[1,2,4]三唑衍生物的抗真菌性能,一些化合物显示出对白念珠菌等真菌有良好的抑制效果。这些发现表明在开发新的抗真菌疗法方面具有潜在应用 (Qingjie et al., 2009)。

安全和危害

未来方向

The future directions for 1,2,4-triazoles involve their potential application in optoelectronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs) . Their high nitrogen content makes them especially interesting for these applications .

作用机制

Target of Action

Triazole compounds are known for their broad range of pharmacological applications, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of Action

1,2,4-triazoles are known to interact with different targets due to their ability to form hydrogen bonds . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Biochemical Pathways

1,2,4-triazoles and their derivatives are known to have significant biological properties, affecting various biochemical pathways related to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Pharmacokinetics

Triazole compounds are generally known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation .

Result of Action

1,2,4-triazoles and their derivatives are known to have significant biological properties, resulting in various therapeutic applications .

Action Environment

A study on the synthesis of 1,2,4-triazoles reported an environmentally benign method that produces water and ammonia as the only by-products, exhibiting a low environmental factor, eco-scale penalty, and process mass intensity .

属性

IUPAC Name |

4-cyclopropyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHJVMAHIYFSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512370 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36175-35-6 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

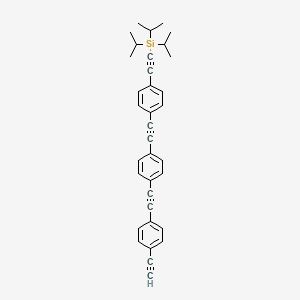

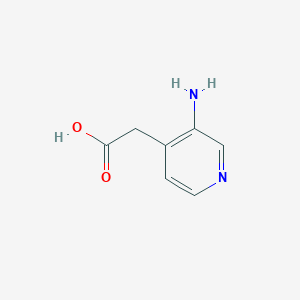

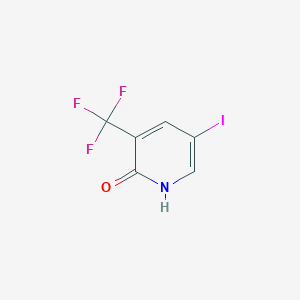

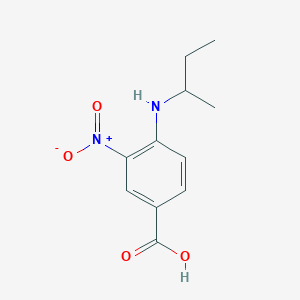

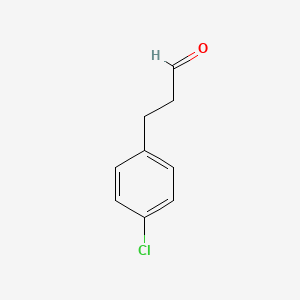

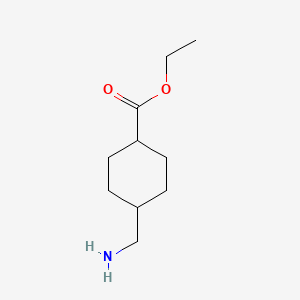

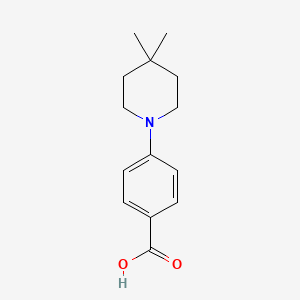

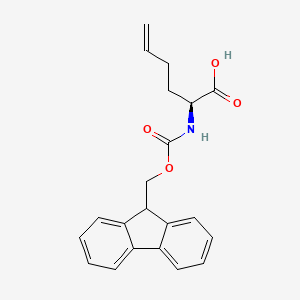

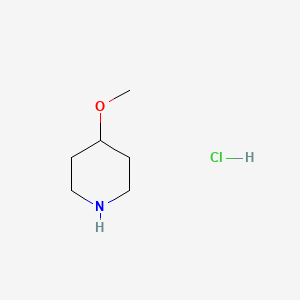

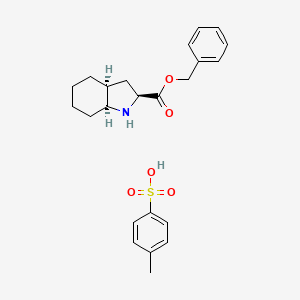

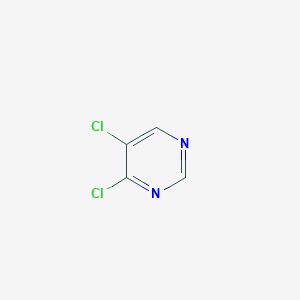

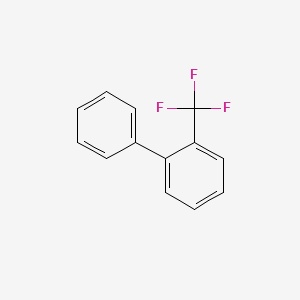

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。